molecular formula C19H22FN3O7S3 B11086802 N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide CAS No. 632300-90-4

N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide

Cat. No.: B11086802
CAS No.: 632300-90-4
M. Wt: 519.6 g/mol
InChI Key: UHOXATNNMSRKMQ-UHFFFAOYSA-N
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Description

N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide is a complex organic compound characterized by the presence of morpholine and sulfonyl functional groups attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .

Scientific Research Applications

N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine and sulfonyl-containing molecules, such as:

Uniqueness

N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and the presence of a thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

632300-90-4

Molecular Formula

C19H22FN3O7S3

Molecular Weight

519.6 g/mol

IUPAC Name

N-(2-fluoro-5-morpholin-4-ylsulfonylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide

InChI

InChI=1S/C19H22FN3O7S3/c20-16-2-1-14(32(25,26)22-3-7-29-8-4-22)11-17(16)21-19(24)18-12-15(13-31-18)33(27,28)23-5-9-30-10-6-23/h1-2,11-13H,3-10H2,(H,21,24)

InChI Key

UHOXATNNMSRKMQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)NC(=O)C3=CC(=CS3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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